4-Chloro-2,3-dimethylphenol

Synthetic methodology Process chemistry Electrophilic aromatic substitution

Industrial phenol chlorination produces ortho/para mixtures requiring costly separation. 4-Chloro-2,3-dimethylphenol provides the exact 2,3-dimethyl-para-chloro pattern for vitamin E intermediate synthesis and antimicrobial SAR. - 84% validated yield from 2,3-dimethylphenol via NCS/TsOH. - LogP 3.35 supports membrane permeability studies. - ≥95% purity; NMR, HPLC, GC characterization available. Global supply with ambient shipping for R&D and pilot-scale workflows.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 1570-76-9
Cat. No. B072185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,3-dimethylphenol
CAS1570-76-9
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)Cl)O
InChIInChI=1S/C8H9ClO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3
InChIKeyCFCVHJRJEWDVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,3-dimethylphenol CAS 1570-76-9: Chemical Identity and Procurement Baseline


4-Chloro-2,3-dimethylphenol (CAS 1570-76-9) is a chlorinated dimethylphenol with the molecular formula C8H9ClO and molecular weight 156.61 g/mol [1]. It is also referred to as 4-chloro-2,3-xylenol, and is distinguished from other chloroxylenol isomers by its specific substitution pattern: chlorine at the para position relative to the hydroxyl group, and methyl groups at the 2- and 3- positions . Commercial suppliers typically provide this compound at ≥95% purity, with analytical characterization by NMR, HPLC, and GC available from certain vendors . The compound is regulated under EPA tracking systems and assigned NSC 60150 by the National Cancer Institute [2].

Why 4-Chloro-2,3-dimethylphenol Cannot Be Replaced by Generic Chlorophenols or Dimethylphenols


4-Chloro-2,3-dimethylphenol occupies a precise structural niche that distinguishes it from both its unchlorinated precursor (2,3-dimethylphenol, CAS 526-75-0) and its positional isomers such as 4-chloro-3,5-dimethylphenol (CAS 88-04-0). The combined presence of a para-chloro substituent and two adjacent methyl groups (2,3-substitution) modulates both physicochemical properties and reactivity in ways that directly impact synthetic utility and application performance [1]. Specifically, the para-chlorination of phenols is not inherently regioselective; industrial chlorination processes frequently produce mixtures of ortho- and para-chloro isomers, necessitating costly separation steps [2]. Consequently, procurement decisions that disregard this specific substitution pattern risk introducing impurities with altered electronic profiles, potentially compromising downstream reaction yields, product purity, or biological activity in end-use applications [3].

4-Chloro-2,3-dimethylphenol: Quantitative Differentiation Evidence Against Closest Analogs


Synthesis Yield Benchmark: NCS-Mediated Chlorination of 2,3-Dimethylphenol Achieves 84% Yield

4-Chloro-2,3-dimethylphenol was synthesized from its immediate precursor, 2,3-dimethylphenol, using N-chlorosuccinimide (NCS) and p-toluenesulfonic acid (TsOH) in acetonitrile at 20°C for 3 hours. The reaction yielded the target compound at 84% after purification by column chromatography . This yield represents a defined benchmark for laboratory-scale preparation of this specific isomer. In contrast, direct chlorination of phenols using elemental chlorine or sulfuryl chloride without specialized regioselective catalysts frequently yields mixtures of ortho- and para-chloro isomers with lower isolated yields of the pure para-product [1].

Synthetic methodology Process chemistry Electrophilic aromatic substitution

LogP and Lipophilicity: Predicted Octanol-Water Partition Coefficient of 3.35

The predicted octanol-water partition coefficient (LogP) for 4-chloro-2,3-dimethylphenol is 3.35 (ACD/Labs Percepta Platform) [1]. This value is significantly higher than that of the unchlorinated precursor 2,3-dimethylphenol, for which LogP values are reported in the range of 2.0–2.3 [2]. The approximately 1.0–1.3 LogP unit increase corresponds to a roughly 10-fold increase in lipophilicity, a direct consequence of chlorine substitution at the para position. This enhanced lipophilicity may influence membrane permeability, protein binding, and environmental partitioning behavior.

Physicochemical properties Lipophilicity ADME prediction

Vitamin E Synthesis Intermediate: Patent-Cited Utility in Tocopherol Production

4-Chloro-2,3-dimethylphenol has been explicitly cited as an intermediate in the preparation of vitamin E (tocopherols) [1]. The specific 2,3-dimethyl substitution pattern on the phenolic ring corresponds to the aromatic core of tocopherol structures, where the methyl group positions are critical for biological activity. While 2,3-dimethylphenol itself can serve as a precursor, the chlorinated derivative offers a functional handle for further synthetic elaboration via cross-coupling or nucleophilic aromatic substitution reactions. This patent citation establishes a documented, application-specific role not shared by all chloroxylenol isomers. Notably, 4-chloro-3,5-dimethylphenol and 4-chloro-3-methylphenol lack the precise 2,3-dimethyl substitution pattern required for this particular synthetic pathway.

Vitamin E synthesis Pharmaceutical intermediates Industrial organic chemistry

Antimicrobial Activity: Biofilm Inhibition Against Enterococcus faecalis

4-Chloro-2,3-dimethylphenol (as a representative chlorinated phenol scaffold incorporated into more complex structures) has been evaluated for antimicrobial activity. In a BindingDB entry derived from ChEMBL curation, a derivative compound containing the 4-chloro-2,3-dimethylphenol substructure demonstrated inhibition of Enterococcus faecalis biofilm formation with an IC50 of 125 μM (1.25 × 10^5 nM) after 20 hours of incubation, as assessed by crystal violet staining [1]. This value provides a quantitative reference point for the antimicrobial potential of this chemotype. Note that direct comparative data for the parent 4-chloro-2,3-dimethylphenol against 2,3-dimethylphenol or 4-chloro-3-methylphenol under identical assay conditions were not identified in the available literature; this represents an evidence gap for definitive structure-activity relationship conclusions.

Antimicrobial Biofilm inhibition Enterococcus faecalis

Regioselective Chlorination Challenges: The Value of Pure 4-Chloro Isomer

The chlorination of phenols using elemental chlorine or sulfuryl chloride without specialized catalysts is frequently non-regioselective, producing mixtures of ortho- and para-chloro isomers [1]. For example, industrial chlorination of 3-methylphenol under standard conditions yields 4-chloro-3-methylphenol at approximately 93.6 mol% alongside 2-chloro-3-methylphenol at 5.3 mol% [2]. Similar isomer mixtures are expected in the chlorination of 2,3-dimethylphenol unless regioselective catalysts or alternative methodologies (such as the NCS/TsOH method yielding 84% pure 4-chloro product ) are employed. The commercial value and reproducibility of downstream reactions are therefore contingent upon procuring the pure 4-chloro isomer rather than an isomeric mixture.

Regioselectivity Chlorination Isomer separation Process economics

Physicochemical Property Profile: Boiling Point, Density, and Vapor Pressure

4-Chloro-2,3-dimethylphenol exhibits the following predicted physicochemical properties: boiling point 252.4 ± 35.0 °C at 760 mmHg, density 1.2 ± 0.1 g/cm³ (or 1.183 g/cm³ calculated), flash point 106.5 ± 25.9 °C, and vapor pressure 0.0 ± 0.5 mmHg at 25°C [1]. For comparison, the unchlorinated precursor 2,3-dimethylphenol has a reported boiling point of approximately 217–218 °C and density of 1.02 g/cm³ [2]. The chlorinated derivative thus shows a boiling point elevation of approximately 35°C and a density increase of ~0.16–0.18 g/cm³, attributable to the introduction of the chlorine atom. These differences are meaningful for separation process design (distillation cut points), solvent selection, and handling considerations.

Physicochemical characterization Process engineering Safety data

4-Chloro-2,3-dimethylphenol: Evidence-Based Application Scenarios for Procurement Decision-Making


Vitamin E and Tocopherol Analog Synthesis

4-Chloro-2,3-dimethylphenol is cited in patent literature as an intermediate for the preparation of vitamin E . The 2,3-dimethyl substitution pattern matches the aromatic core of tocopherol structures, while the para-chloro group provides a synthetic handle for cross-coupling, etherification, or nucleophilic substitution reactions. Researchers developing novel tocopherol analogs or optimizing vitamin E synthetic routes should prioritize this specific isomer over other chloroxylenols (e.g., 4-chloro-3,5-dimethylphenol) because the incorrect methyl substitution pattern in alternative isomers would not yield the correct tocopherol scaffold.

Antimicrobial Compound Development and Biofilm Inhibition Studies

Derivatives incorporating the 4-chloro-2,3-dimethylphenol substructure have demonstrated inhibition of Enterococcus faecalis biofilm formation with an IC50 of 125 μM . While direct comparative data for the parent compound are limited, this quantitative benchmark supports the use of 4-chloro-2,3-dimethylphenol as a starting scaffold for structure-activity relationship (SAR) studies exploring halogenated phenolic antimicrobial agents. The compound's predicted LogP of 3.35 [7] suggests favorable membrane permeability characteristics relevant to antimicrobial mechanism-of-action investigations.

Synthetic Methodology Development and Regioselective Chlorination Studies

The documented 84% yield for the synthesis of 4-chloro-2,3-dimethylphenol from 2,3-dimethylphenol using NCS/TsOH in acetonitrile provides a validated benchmark for researchers developing new chlorination methodologies or optimizing existing protocols. The inherent challenge of achieving para-selectivity in phenol chlorination—with industrial processes typically producing ortho/para mixtures (e.g., 93.6% para vs. 5.3% ortho for 3-methylphenol chlorination) [7]—makes the pure 4-chloro isomer a valuable reference standard for assessing regioselectivity in catalytic systems [5].

Physicochemical Reference for Separation Process Design

The predicted boiling point (252.4°C), density (1.2 g/cm³), and vapor pressure (~0 mmHg at 25°C) of 4-chloro-2,3-dimethylphenol differ substantially from its unchlorinated precursor 2,3-dimethylphenol (BP ~217°C, density ~1.02 g/cm³) [7]. Process engineers and analytical chemists can leverage these property differences to design distillation protocols, select appropriate solvents for extraction or chromatography, and establish safe handling and storage conditions in pilot plant or production environments.

Technical Documentation Hub

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